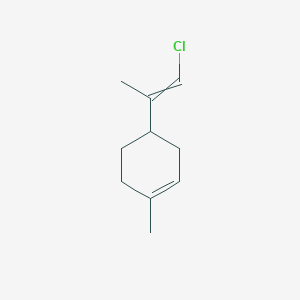
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring itself.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Thiazole, 4-phenyl-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
- Thiazole, 4-(3-chlorophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
Uniqueness
The presence of the 3-bromophenyl group in Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- distinguishes it from other similar compounds
Propiedades
Número CAS |
88571-84-0 |
|---|---|
Fórmula molecular |
C15H16BrNOS |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H16BrNOS/c1-10-7-12(5-6-18-10)15-17-14(9-19-15)11-3-2-4-13(16)8-11/h2-4,8-10,12H,5-7H2,1H3 |
Clave InChI |
YNLILRFUBKENFI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCO1)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



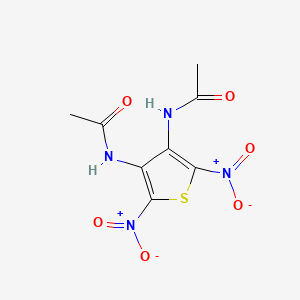
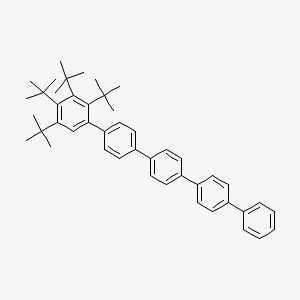
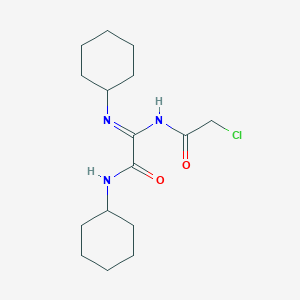


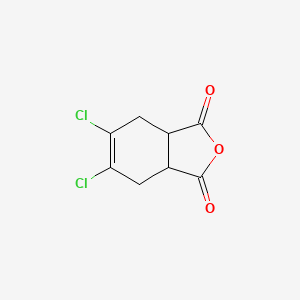
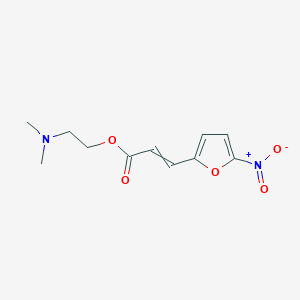

![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
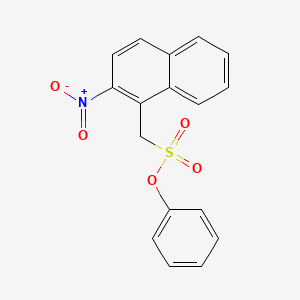

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
